N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Overview
Description
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chalcogenide Colloidal Stabilizers : This compound, through its derivatives, has been used in the synthesis of water-soluble 2-aminomethylidene-1,3-dicarbonyl compounds. These compounds have been shown to act as stabilizers for cadmium and zinc sulfide sols in aqueous media, inhibiting aggregation (Bazhin et al., 2013).
Preparation of Sulfur–Nitrogen Heterocycles : In a study exploring the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent, reactions with diamines like N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine led to the creation of sulfur–nitrogen heterocycles, demonstrating its utility in synthesizing complex organic compounds (Bryce, 1984).
Catalysis and Ligand Synthesis : This compound has been used in the synthesis of chiral c(2)-symmetric diamino-bisoxazoline ligands. These ligands have potential applications in catalysis, particularly in enantioselective epoxidation reactions when combined with iron and manganese complexes (Guillemot et al., 2007).
Corrosion Inhibition : Benzothiazole derivatives including this compound have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies highlight the compound's potential in protecting metals from corrosion (Hu et al., 2016).
Polymeric Adducts Synthesis : The compound has been used in the synthesis of N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines, also known as N,N'-dimethyltetrahydrosalen ligands. These ligands have been prepared for potential applications in coordination chemistry and catalysis (Rivera et al., 2010).
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-10-6-5-7-11-12(10)15-13(18-11)14-8-9-16(2)3/h5-7H,4,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWGBORUYVIKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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